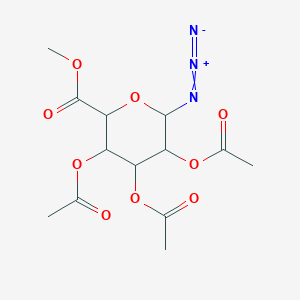![molecular formula C34H65ClN2O7S B12320598 trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride](/img/structure/B12320598.png)
trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lincomycin 2-palmitate hydrochloride is a derivative of lincomycin, a lincosamide antibiotic. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria. This compound is a palmitate ester of lincomycin, which enhances its solubility and absorption in the body. Lincomycin 2-palmitate hydrochloride is often used in veterinary medicine and for treating severe bacterial infections in humans who are allergic to penicillin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lincomycin 2-palmitate hydrochloride involves the esterification of lincomycin with palmitic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The resulting ester is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of lincomycin 2-palmitate hydrochloride follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces lincolnensis to produce lincomycin, followed by chemical modification to introduce the palmitate group. The final product is then crystallized and purified to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Lincomycin 2-palmitate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release lincomycin and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the lincomycin moiety.
Substitution: The hydrochloride group can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used to replace the hydrochloride group.
Major Products Formed
Hydrolysis: Lincomycin and palmitic acid.
Oxidation: Oxidized derivatives of lincomycin.
Substitution: Lincomycin salts with different anions.
Applications De Recherche Scientifique
Lincomycin 2-palmitate hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lincosamide antibiotics.
Biology: Studied for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy in treating bacterial infections, particularly in patients allergic to penicillin.
Industry: Used in the formulation of veterinary medicines and as an additive in animal feed to prevent bacterial infections
Mécanisme D'action
Lincomycin 2-palmitate hydrochloride exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the peptidyl transferase activity, thereby preventing the elongation of the peptide chain during protein synthesis. The compound specifically targets the 23S rRNA within the ribosome, leading to the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Lincomycin 2-palmitate hydrochloride is often compared with other lincosamide antibiotics, such as clindamycin. While both compounds share a similar mechanism of action, clindamycin is generally more potent and has a broader spectrum of activity. lincomycin 2-palmitate hydrochloride is preferred in certain cases due to its better solubility and absorption properties .
Similar Compounds
Clindamycin: A semi-synthetic derivative of lincomycin with enhanced antibacterial activity.
Pirlimycin: Another lincosamide antibiotic used primarily in veterinary medicine.
Celesticetin: A naturally occurring lincosamide with similar antibacterial properties.
Propriétés
Formule moléculaire |
C34H65ClN2O7S |
|---|---|
Poids moléculaire |
681.4 g/mol |
Nom IUPAC |
[4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C34H64N2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)37)35-33(41)26-22-25(20-7-2)23-36(26)4;/h24-26,28-32,34,37,39-40H,6-23H2,1-5H3,(H,35,41);1H |
Clé InChI |
REQJQMYQCAVWHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)O)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)

![[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)
![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)

![1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B12320550.png)
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid](/img/structure/B12320552.png)
![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)


![2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)

![3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320592.png)
